molecular formula C32H52O3 B8226247 Ethyl betulinate

Ethyl betulinate

Cat. No.: B8226247
M. Wt: 484.8 g/mol
InChI Key: OXWLZVSYHCZISK-BWXYOZBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl betulinate is a chemical compound derived from betulinic acid, which is a naturally occurring pentacyclic triterpenoid. Betulinic acid is found in the bark of birch trees and has been extensively studied for its wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound, being an ester derivative of betulinic acid, retains many of these beneficial properties and has been the subject of various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl betulinate can be synthesized through the esterification of betulinic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction of betulinic acid from natural sources, followed by its chemical modification. The extraction process often utilizes organic solvents to isolate betulinic acid from the bark of birch trees. Once isolated, the betulinic acid is subjected to esterification with ethanol under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl betulinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form betulonic acid derivatives.

    Reduction: Reduction reactions can convert this compound back to betulinic acid or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under appropriate conditions.

Major Products: The major products formed from these reactions include betulonic acid derivatives, reduced forms of this compound, and various substituted derivatives with enhanced biological properties.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of novel compounds with improved biological activities.

    Biology: Ethyl betulinate exhibits significant anti-inflammatory and antiviral properties, making it a valuable compound for biological research.

    Medicine: The anticancer properties of this compound have been widely investigated, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its beneficial properties.

Mechanism of Action

The mechanism of action of ethyl betulinate involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of nuclear factor-kappa B (NF-κB).

Comparison with Similar Compounds

Ethyl betulinate is structurally similar to other triterpenoids, such as betulinic acid, betulin, and betulonic acid. it possesses unique properties that distinguish it from these compounds:

    Betulinic Acid: While both compounds exhibit anticancer properties, this compound has been shown to have enhanced bioavailability and stability.

    Betulin: Betulin is a precursor to betulinic acid and this compound. This compound has improved solubility and biological activity compared to betulin.

    Betulonic Acid: Betulonic acid is an oxidized form of betulinic acid. This compound retains the beneficial properties of betulonic acid while offering better pharmacokinetic properties.

Properties

IUPAC Name

ethyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-9-35-27(34)32-17-12-21(20(2)3)26(32)22-10-11-24-29(6)15-14-25(33)28(4,5)23(29)13-16-31(24,8)30(22,7)18-19-32/h21-26,33H,2,9-19H2,1,3-8H3/t21-,22+,23-,24+,25-,26+,29-,30+,31+,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWLZVSYHCZISK-BWXYOZBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl betulinate
Reactant of Route 2
Reactant of Route 2
Ethyl betulinate
Reactant of Route 3
Reactant of Route 3
Ethyl betulinate
Reactant of Route 4
Ethyl betulinate
Reactant of Route 5
Ethyl betulinate
Reactant of Route 6
Ethyl betulinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.